molecular formula C23H25N3O3 B2848614 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile CAS No. 2034360-52-4

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2848614
CAS No.: 2034360-52-4
M. Wt: 391.471
InChI Key: JQOYYVOJYPYGHQ-UHFFFAOYSA-N
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Description

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the nicotinoyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine-4-carbonitrile: Lacks the nicotinoyl and tetrahydrofuran groups.

    1-(6-((tetrahydrofuran-2-yl)methoxy)nicotinoyl)piperidine: Lacks the phenyl and carbonitrile groups.

Uniqueness

1-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}-4-phenylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c24-17-23(19-5-2-1-3-6-19)10-12-26(13-11-23)22(27)18-8-9-21(25-15-18)29-16-20-7-4-14-28-20/h1-3,5-6,8-9,15,20H,4,7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOYYVOJYPYGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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